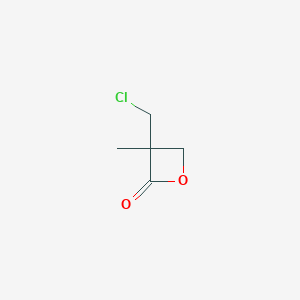

2-Oxetanone, 3-(chloromethyl)-3-methyl-

Description

Contextualization within the Class of Beta-Lactones (2-Oxetanones)

2-Oxetanone, 3-(chloromethyl)-3-methyl-, also known by the synonym α-chloromethyl-α-methyl-β-propiolactone (CMMPL), belongs to the family of β-lactones. tandfonline.com These are four-membered cyclic esters characterized by a strained ring structure. clockss.org This inherent ring strain is a defining feature of β-lactones, making them highly reactive and valuable as intermediates in organic synthesis and as monomers for ring-opening polymerization. clockss.orgnih.gov The class of β-lactones has been a subject of chemical investigation for over a century, with the first synthesis reported in 1883. clockss.org Their utility as monomers for producing biodegradable polyesters spurred significant research interest, particularly from the 1950s to the early 1970s. clockss.org

Unique Structural Attributes and Reactivity Potential of 2-Oxetanones

The reactivity of β-lactones is primarily dictated by their strained four-membered ring. clockss.org This strain facilitates ring-opening reactions when subjected to nucleophilic or electrophilic attack. thieme-connect.com The presence of substituents on the β-lactone ring can significantly influence its reactivity and the properties of the resulting polymers. In the case of 2-Oxetanone, 3-(chloromethyl)-3-methyl-, the key structural attributes are the methyl group and the chloromethyl group attached to the α-carbon (the carbon adjacent to the carbonyl group).

The chloromethyl group is a particularly important functional handle. It provides a reactive site for further chemical modifications of the resulting polymer, allowing for the introduction of various functionalities and the tailoring of material properties. tandfonline.com This potential for post-polymerization modification makes it a valuable monomer for the synthesis of functional polyesters. tandfonline.com

Due to the high strain of the four-membered ring, 2-Oxetanone, 3-(chloromethyl)-3-methyl- readily undergoes ring-opening polymerization. This can be initiated by a variety of catalysts, including both electrophiles and nucleophiles, as well as organometallic compounds. tandfonline.com The polymerization can proceed via different mechanisms, such as anionic or cationic pathways, depending on the initiator used. tandfonline.comnih.gov

Historical Development and Current Research Significance of 2-Oxetanone, 3-(chloromethyl)-3-methyl-

While the broader class of β-lactones has a long history, the specific synthesis and polymerization of 2-Oxetanone, 3-(chloromethyl)-3-methyl- were detailed in a 1998 study. tandfonline.com In this work, the compound, referred to as α-chloromethyl-α-methyl-β-propiolactone (CMMPL), was synthesized through the dehydrohalogenation of α,α-dichloromethyl-β-propionic acid, which was in turn obtained from the chlorination of 2,2-bis(hydroxymethyl)propionic acid (DMPA). tandfonline.com

The 1998 study demonstrated the versatility of this monomer by successfully polymerizing it using a range of initiators, including trifluoroacetic acid, triethylamine (B128534), pyridine (B92270), and various organometallic compounds like stannous octoate and aluminum triisopropoxide. tandfonline.com The resulting polymer, poly(α-chloromethyl-α-methyl-β-propiolactone) [P(CMMPL)], was found to be a crystalline material with a high melting point, though it exhibited low solubility in common organic solvents at room temperature. tandfonline.com

The current research significance of 2-Oxetanone, 3-(chloromethyl)-3-methyl- lies in its potential as a building block for functional polyesters. The presence of the pendant chloromethyl group opens avenues for creating polymers with tailored properties for specific applications. These could include materials with enhanced thermal stability, altered solubility, or the capacity for further chemical reactions, such as cross-linking or the attachment of bioactive molecules. tandfonline.comrsc.org The exploration of its copolymerization with other lactones could also lead to the development of new materials with a wide range of properties.

Detailed Research Findings

The synthesis of 2-Oxetanone, 3-(chloromethyl)-3-methyl- involves a multi-step process starting from commercially available materials. tandfonline.com The subsequent ring-opening polymerization can be initiated by various catalytic systems, leading to polymers with different characteristics.

Synthesis of α-chloromethyl-α-methyl-β-propiolactone (CMMPL) tandfonline.com

| Step | Reactants | Reagents | Product |

| 1 | 2,2-bis(hydroxymethyl)propionic acid (DMPA) | Thionyl chloride (SOCl2), DMF | α,α-bis(chloromethyl)propionyl chloride |

| 2 | α,α-bis(chloromethyl)propionyl chloride | Water | α,α-dichloromethyl-β-propionic acid |

| 3 | α,α-dichloromethyl-β-propionic acid | Triethylamine (TEA) | α-chloromethyl-α-methyl-β-propiolactone (CMMPL) |

Ring-Opening Polymerization of CMMPL tandfonline.com

The bulk polymerization of CMMPL has been successfully carried out using a variety of initiators, demonstrating the monomer's reactivity.

| Initiator | Polymerization Conditions | Resulting Polymer |

| Trifluoroacetic acid (TFAA) | Bulk polymerization | P(CMMPL) |

| Triethylamine (TEA) | Bulk polymerization | P(CMMPL) |

| Pyridine | Bulk polymerization | P(CMMPL) |

| Stannous octoate [Sn(Oct)2] | Bulk polymerization | P(CMMPL) |

| Aluminum triisopropoxide [Al(OiPr)3] | Bulk polymerization | P(CMMPL) |

| Tetrabutyl orthotitanate [Ti(OC4H9)4] | Bulk polymerization | P(CMMPL) |

| None (thermal polymerization) | Bulk polymerization | P(CMMPL) |

The resulting poly(α-chloromethyl-α-methyl-β-propiolactone) is a semi-crystalline polymer. The degree of crystallinity, estimated to be between 40% and 60%, was found to vary depending on the initiator used in the polymerization process. tandfonline.com The polymer exhibits a high melting transition, observed as an endothermic peak around 214-250°C in differential scanning calorimetry (DSC) curves. tandfonline.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

13390-74-4 |

|---|---|

Molecular Formula |

C5H7ClO2 |

Molecular Weight |

134.56 g/mol |

IUPAC Name |

3-(chloromethyl)-3-methyloxetan-2-one |

InChI |

InChI=1S/C5H7ClO2/c1-5(2-6)3-8-4(5)7/h2-3H2,1H3 |

InChI Key |

QQNJXKGKZPZIFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC1=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxetanone, 3 Chloromethyl 3 Methyl and Substituted 2 Oxetanones

General Strategies for Beta-Lactone Ring Formation

The construction of the strained β-lactone ring requires specific and often carefully controlled reaction conditions. The primary methods can be broadly categorized into intramolecular cyclization reactions and intermolecular cycloadditions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a foundational strategy for forming the 2-oxetanone ring, typically involving the formation of an ester bond from a linear precursor. This is most commonly achieved through the cyclization of β-substituted carboxylic acids.

One of the classical and most direct routes is the lactonization of β-hydroxy carboxylic acids or their derivatives. A notable example involves the spontaneous intramolecular cyclization of o-lithiated phenyl β-hydroxyalkanoates, which are generated from the aldolization of ketones or aldehydes with lithium enolates of phenyl esters. nih.gov Another common variation is the internal nucleophilic displacement of a halide ion from β-halocarboxylate salts. chemtube3d.com This method relies on a well-positioned carboxylate to displace a leaving group at the β-position, effectively closing the four-membered ring. Furthermore, palladium-catalyzed tandem reactions have been developed, such as the intramolecular β-C(sp3)–H olefination and lactonization of carboxylic acids that contain a tethered olefin, providing a modern approach to bicyclic lactone scaffolds. digitellinc.com

Functional Group Interconversions for Ring Closure

Functional group interconversion (FGI) is an essential tactic in organic synthesis that enables the strategic modification of a molecule to install the necessary functionalities for a desired transformation. acs.orgorganic-chemistry.org In the context of β-lactone synthesis, FGI is crucial for preparing precursors amenable to ring closure.

A typical sequence involves starting with a molecule that has the desired carbon skeleton but lacks the appropriate groups for cyclization. For instance, a homoallylic alcohol can be converted into a β-hydroxy acid through oxidation and other transformations. This β-hydroxy acid can then be cyclized. Alternatively, a diol can be selectively functionalized to introduce a hydroxyl group and a suitable leaving group (like a halide or a sulfonate ester) at the appropriate positions, setting the stage for an intramolecular substitution reaction to form the oxetanone ring. nih.gov The deaminative cyclization of β-amino acids and the halolactonization of β,γ-unsaturated carboxylic acids are other established methods that rely on the interconversion of functional groups to facilitate ring closure. chemtube3d.com

Targeted Synthesis of 2-Oxetanone, 3-(chloromethyl)-3-methyl-

The specific synthesis of 2-Oxetanone, 3-(chloromethyl)-3-methyl-, also known as α-chloromethyl-α-methyl-β-propiolactone (CMMPL), has been successfully achieved through a multi-step process starting from α,α-hydroxymethyl-β-propionic acid (DMPA). nih.gov The synthesis proceeds via the dehydrohalogenation of a dichlorinated intermediate.

The key steps in this reported synthesis are:

Chlorination of the Precursor : The starting material, α,α-hydroxymethyl-β-propionic acid, is first converted into α,α-dichloromethyl-β-propionic acid (DCMPA). This transformation replaces the hydroxyl groups of the two hydroxymethyl substituents with chlorine atoms. nih.gov

Intramolecular Cyclization via Dehydrohalogenation : The resulting DCMPA undergoes an intramolecular cyclization reaction to form the β-lactone ring. This ring closure is accomplished through dehydrohalogenation, where a base is used to remove a proton from the carboxylic acid and one of the chlorine atoms acts as a leaving group, facilitated by the resulting carboxylate. The reaction is typically performed by slowly adding an aqueous solution of potassium hydroxide (B78521) (KOH) to a solution of DCMPA in chloroform (B151607) and heating the mixture. nih.gov

The crude lactone product can be purified by distillation under reduced pressure. This targeted synthesis provides a direct route to 2-Oxetanone, 3-(chloromethyl)-3-methyl-, a monomer that is particularly useful for ring-opening polymerization to create functional aliphatic polyesters. nih.gov

Stereoselective and Enantioselective Synthetic Routes to 2-Oxetanones

The development of stereoselective and enantioselective methods for synthesizing β-lactones is of paramount importance, as the stereochemistry of these compounds often dictates their biological activity and utility as chiral building blocks. google.com Significant progress has been made using various catalytic systems to control the formation of specific stereoisomers.

Prominent strategies include:

N-Heterocyclic Carbene (NHC) Catalysis : Chiral NHCs have been employed to catalyze the formal cycloaddition of ketenes with ketones, yielding β-lactones with two contiguous stereocenters in high diastereo- and enantioselectivity. nih.gov Another elegant NHC-catalyzed approach involves the desymmetrization of cyclic 1,3-diones, which proceeds through a cascade reaction to form complex tricyclic β-lactones with excellent enantioselectivity. google.com

Cinchona Alkaloid Catalysis : The pioneering work by Wynberg demonstrated the effectiveness of cinchona alkaloids as nucleophilic catalysts for the reaction between ketenes and aldehydes. nih.gov More recently, bifunctional catalysis, using a combination of a cinchona alkaloid derivative and a Lewis acid, has been shown to produce β-lactones from acid chlorides and aromatic aldehydes with high diastereo- and enantioselectivity. orgsyn.org

Chiral Lewis Acid Catalysis : Chiral oxazaborolidines have been successfully used as catalysts for the enantioselective formation of β-lactones from ketenes and aldehydes. nih.gov Similarly, isothiourea catalysts can promote the reaction between symmetric anhydrides and perfluoroalkylketones to generate perfluoroalkyl-substituted β-lactones with high diastereo- and enantioselectivity. orgsyn.org

The table below summarizes key data from selected stereoselective synthetic routes to 2-oxetanones.

| Catalyst System | Reactants | Product Type | Selectivity Achieved | Reference |

|---|---|---|---|---|

| Chiral N-Heterocyclic Carbene (NHC) | 2-Bromoenals and Cyclic 1,3-Diketones | Tricyclic β-Lactones | Up to 96% yield and >99% ee | google.com |

| Isothiourea (HyperBTM) | Symmetric Anhydrides and Perfluoroalkylketones | Perfluoroalkyl-substituted β-Lactones | Up to >95:5 dr and >99:1 er | orgsyn.org |

| Chiral Oxazaborolidine | Ketene (B1206846) and Aldehydes | Chiral β-Lactones | Up to 98% ee | nih.gov |

| Chiral N-Heterocyclic Carbene (NHC) | Alkyl(aryl)ketenes and Trifluoromethyl ketones | β-Trifluoromethyl-β-lactones | High diastereo- and enantioselectivity | nih.gov |

| Cinchona Alkaloid / Lewis Acid | Acid Chlorides and Aromatic Aldehydes | Disubstituted β-Lactones | High diastereo- and enantioselectivity | orgsyn.org |

Atom-Economical and Sustainable Approaches in 2-Oxetanone Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, including atom economy and the use of sustainable methodologies. Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product.

Reactions that are inherently atom-economical, such as cycloadditions where all atoms of the reactants are incorporated into the product, are highly desirable. The [2+2] cycloaddition of a ketene and an aldehyde to form a β-lactone is a prime example of a 100% atom-economical reaction. chemtube3d.com Designing syntheses that maximize the use of such reactions is a key goal for sustainability.

Sustainable approaches also focus on minimizing waste and energy consumption. This can be achieved through:

Catalysis : Using catalytic amounts of reagents instead of stoichiometric ones significantly reduces waste. The development of highly efficient catalysts for β-lactone synthesis, as discussed in the previous section, is a critical step towards more sustainable processes.

Biocatalysis : The use of enzymes for chemical transformations offers a green alternative to traditional chemical synthesis. Enzymatic pathways for β-lactone ring closure have been discovered, which can operate under mild, aqueous conditions. These biocatalytic methods can provide high stereochemical control and avoid the use of harsh reagents and solvents.

Renewable Feedstocks : While not yet widely implemented for β-lactone synthesis specifically, there is a broader trend in chemistry towards using biomass-derived starting materials. Developing synthetic routes to β-lactone precursors from renewable resources represents a future direction for enhancing the sustainability of their production.

By integrating these principles, the synthesis of 2-oxetanones can be made more efficient and environmentally benign, aligning with the broader goals of modern chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of 2 Oxetanone, 3 Chloromethyl 3 Methyl

Ring-Opening Reactions of the 2-Oxetanone Moiety

The high strain energy of the four-membered ring makes 2-Oxetanone, 3-(chloromethyl)-3-methyl- susceptible to ring-opening reactions under various conditions. These reactions are fundamental to its utility as a chemical intermediate.

Nucleophilic Ring-Opening Pathways

The β-lactone ring is susceptible to attack by a wide range of nucleophiles. researchgate.net The reaction typically proceeds via a nucleophilic acyl substitution or an SN2-type mechanism, depending on the nature of the nucleophile and the reaction conditions. The carbonyl carbon and the β-carbon are the two primary electrophilic sites.

Common nucleophiles that can initiate ring-opening include:

Amines: Primary and secondary amines can react to form β-amino acid derivatives. researchgate.net

Azides and Sulfonamides: These nucleophiles typically lead to SN2 lactone ring-opening, yielding N-protected β-amino acids. researchgate.net

Organometallic Reagents: Reagents like Grignard reagents can also open the ring.

Simple Anions: Nucleophiles such as pyridine (B92270) and triethylamine (B128534) (TEA) are effective in promoting ring-opening.

The general pathway involves the nucleophile attacking one of the electrophilic centers of the lactone ring, leading to the cleavage of a carbon-oxygen bond and subsequent ring-opening.

Selective Cleavage of Acyl-Oxygen vs. Alkyl-Oxygen Bonds

The ring-opening of β-lactones can proceed through two main mechanistic pathways involving the cleavage of either the acyl-oxygen bond (C=O)–O or the alkyl-oxygen bond (Cβ)–O. ic.ac.uk The regioselectivity of this cleavage is a critical aspect of the compound's reactivity.

Acyl-Oxygen Cleavage: This pathway occurs when the nucleophile attacks the carbonyl carbon. This is common with "hard" nucleophiles, such as primary amines, which preferentially attack the hard acyl carbon center. researchgate.net This results in the formation of an amide and a primary alcohol.

Alkyl-Oxygen Cleavage: This pathway involves the nucleophile attacking the β-carbon (the carbon atom adjacent to the oxygen in the ring), leading to the scission of the Cβ-O bond in an SN2-like manner. researchgate.net This route is favored by "soft" nucleophiles. The stereochemistry at the β-carbon is inverted during this process.

The choice between these two pathways is influenced by several factors, including the electronic and steric nature of the nucleophile, the substituents on the lactone ring, and the solvent used. researchgate.netic.ac.uk

Influence of Substituents on Ring-Opening Regioselectivity and Kinetics

The substituents at the 3-position (α-position relative to the carbonyl group), in this case, a chloromethyl and a methyl group, play a crucial role in determining the regioselectivity and rate of the ring-opening reaction.

Steric Hindrance: The presence of two substituents on the α-carbon (C3) creates significant steric hindrance around this position. In nucleophilic attacks targeting the ring, this steric bulk can influence which electrophilic site is more accessible. Strong nucleophiles tend to attack the less substituted carbon atom. magtech.com.cn

Electronic Effects: The electron-withdrawing nature of the chloromethyl group can impact the electrophilicity of the adjacent carbonyl carbon and the β-carbon. This can affect the reaction kinetics, potentially making the ring more susceptible to nucleophilic attack compared to unsubstituted or alkyl-substituted β-lactones.

Regioselectivity: In acid-catalyzed ring-opening reactions of unsymmetrically substituted oxetanes, nucleophilic attack often occurs at the more substituted carbon atom due to electronic stabilization of the resulting carbocation-like transition state. magtech.com.cn However, for β-lactones under nucleophilic conditions, the attack is often governed by a combination of steric accessibility and the hardness/softness of the nucleophile. researchgate.netmagtech.com.cn The gem-disubstitution pattern in 2-Oxetanone, 3-(chloromethyl)-3-methyl- significantly influences the stability and reactivity of the ring.

Polymerization Mechanisms of 2-Oxetanone, 3-(chloromethyl)-3-methyl-

Due to the high ring strain, 2-Oxetanone, 3-(chloromethyl)-3-methyl- can undergo ring-opening polymerization (ROP) to form aliphatic polyesters. This polymerization can be initiated by various initiators, including nucleophiles (anionic), electrophiles (cationic), and organometallic compounds.

Anionic Ring-Opening Polymerization (ROP) of Beta-Lactones

Anionic ROP is a common method for polymerizing β-lactones. acs.orgnih.govacs.org The process is initiated by a nucleophilic attack on the monomer, leading to a chain-growth polymerization. The nature of the active propagating species is typically a carboxylate or an alkoxide anion. For many β-lactones, propagation proceeds through active carboxylate groups. mdpi.com

The polymerization of β-alkoxymethyl-substituted β-propiolactones has been successfully carried out using initiators like potassium acetate (B1210297)/tetrabutylammonium (B224687) acetate complexes or tetrabutylammonium hydroxide (B78521). acs.orgnih.govacs.org The behavior of these substituted lactones in anionic ROP is often similar to that of other β-alkyl-substituted β-lactones, such as β-butyrolactone. acs.orgnih.govacs.org

The kinetics of anionic ROP of β-lactones are dependent on several factors, including the monomer structure, initiator, counterion, and solvent. acs.org

Initiation: The initiation step involves the nucleophilic attack of the initiator (e.g., an acetate or hydroxide anion) on the β-lactone monomer. acs.org This attack can occur at either the carbonyl carbon (leading to acyl-oxygen cleavage) or the β-carbon (leading to alkyl-oxygen cleavage). In many anionic systems for β-lactones, the initiation mechanism involves an α-proton abstraction from the monomer, leading to the formation of an enolate, followed by alkyl-oxygen bond scission to form a crotonate species that initiates propagation. mdpi.com The propagating chain end is a carboxylate anion. mdpi.com

Propagation: The propagation step involves the sequential addition of monomer units to the growing polymer chain. The active carboxylate end of the polymer chain attacks a new monomer molecule, thereby extending the chain. The rate of propagation is influenced by the reactivity of the monomer and the nature of the growing chain end (e.g., free ion vs. ion pair).

| Initiator Type | Examples | General Reactivity/Polymerization Rate |

|---|---|---|

| Nucleophiles/Bases | Pyridine, Triethylamine (TEA) | Fastest polymerization rates observed at room temperature. |

| Organometallic Compounds | Stannous octoate [Sn(Oct)₂], Aluminium triisopropoxide [Al(OiPr)₃] | Slower than nucleophiles; effective at elevated temperatures (e.g., 90°C). |

| Electrophiles/Acids | Trifluoroacetic acid (TFAA) | Slowest among the tested initiators. |

Side reactions, such as the formation of unsaturated end groups, can occur during the anionic ROP of β-lactones, which can affect the structure and properties of the final polymer. acs.orgnih.govacs.org

Characteristics of Controlled and Living Polymerization

Controlled and living polymerizations are powerful techniques that enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and well-defined end-group functionalities. In a living polymerization, the reactivity of the propagating chain end is maintained throughout the process, effectively eliminating irreversible termination and chain transfer reactions. e-bookshelf.de This "living" nature allows for the sequential addition of monomers to create block copolymers. e-bookshelf.de

Key characteristics of a controlled/living polymerization include:

A linear relationship between the number-average molecular weight (Mn) and monomer conversion.

The synthesis of polymers with a low polydispersity index (PDI), typically less than 1.5. researchgate.net

The ability to prepare block copolymers by sequential monomer addition.

The quantitative functionalization of polymer chain ends.

These systems operate based on a dynamic equilibrium between a small concentration of active propagating species and a large majority of dormant species, which can be reversibly activated. researchgate.net This equilibrium minimizes the concentration of active radicals at any given time, thereby suppressing termination reactions. researchgate.net Techniques like Atom Transfer Radical Polymerization (ATRP) exemplify this principle, allowing for the production of well-defined materials. researchgate.netjlu.edu.cn

Impact of Initiator Systems and Solvent Effects on Polymerization Outcomes

The ring-opening polymerization of 2-Oxetanone, 3-(chloromethyl)-3-methyl- (CMMPL) is highly sensitive to the choice of initiator and solvent, which significantly influence the polymer yield, molecular weight, and crystallinity. Due to the high strain of the four-membered ring, CMMPL can undergo polymerization with a wide array of initiators, including anionic, cationic (electrophilic), and organometallic compounds.

Effective initiators include:

Electrophiles: Trifluoroacetic acid (TFAA)

Nucleophiles/Anionic Initiators: Triethylamine (TEA) and pyridine

Organometallic Compounds: Stannous octoate [Sn(Oct)2], aluminum triisopropoxide [Al(OiPr)3], and tetrabutyl orthotitanate [Ti(OC4H9)4]

The choice of initiator can affect the crystallinity of the resulting polymer, poly(α-chloromethyl-α-methyl-β-propiolactone) or P(CMMPL). Bulk polymerization experiments have demonstrated the efficacy of these different initiator types, as detailed in the table below.

| Initiator | [M]/[I] (mol/mol) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| None | - | 120 | 24 | 40 |

| TEA | 200 | 90 | 24 | 85 |

| Pyridine | 200 | 90 | 24 | 50 |

| TFAA | 200 | 90 | 24 | 80 |

| Sn(Oct)2 | 200 | 120 | 24 | 90 |

| Al(OiPr)3 | 200 | 120 | 24 | 88 |

Solvent choice also plays a critical role in polymerization outcomes, particularly in solution polymerization. The dielectric constant of the solvent can influence the reaction rate and yield. For instance, at 60°C, solution polymerization of CMMPL did not proceed in toluene (B28343) or chlorobenzene, while in chloroform (B151607), the yield was only 37%. However, at a higher temperature of 90°C, polymerization occurred in toluene, chlorobenzene, and o-dichlorobenzene, with yields increasing alongside the solvent's dielectric constant. The resulting polymer, P(CMMPL), exhibits low solubility in most common organic solvents at room temperature.

| Solvent | Dielectric Constant (ε) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Toluene | 2.38 | 60 | 24 | 0 |

| Chlorobenzene | 5.62 | 60 | 24 | 0 |

| Chloroform | 4.81 | 60 | 24 | 37 |

| Toluene | 2.38 | 90 | 24 | 65 |

| Chlorobenzene | 5.62 | 90 | 24 | 75 |

| o-Dichlorobenzene | 9.93 | 90 | 24 | 80 |

Factors Governing Polymerization Efficacy and Chain Control

The efficacy of the ring-opening polymerization of β-lactones and the control over the resulting polymer chain are governed by several interconnected factors. The mechanism can proceed through cationic or anionic pathways, each influenced differently by reaction conditions.

Initiator and Catalyst System: The choice of initiator is paramount. For anionic ring-opening polymerization (AROP), the initiator's nucleophilicity and basicity, along with the nature of the counterion, dictate the polymerization rate and the prevalence of side reactions. researchgate.net For instance, in the AROP of β-butyrolactone, phenoxide initiators can act as strong nucleophiles, weak nucleophiles, or Brønsted bases, leading to different polymer end groups. researchgate.net The initiator and propagating anion can exist in various forms (e.g., contact ion-pairs, free ions), which are influenced by the solvent. researchgate.net

Solvent Polarity: Solvents play a crucial role in solvating and stabilizing the propagating species. In AROP, highly polar solvents like dimethyl sulfoxide (B87167) (DMSO) can activate the anionic initiator, promoting polymerization. researchgate.net As seen with CMMPL, increasing solvent polarity can lead to higher polymer yields.

Temperature: Temperature affects the rates of initiation, propagation, and termination. For CMMPL, increasing the temperature from 60°C to 90°C was necessary to achieve polymerization in certain solvents, indicating a significant energy barrier to overcome.

Monomer Purity: The presence of impurities, particularly water or other protic substances, can interfere with the polymerization mechanism, especially in anionic and cationic systems, by reacting with the initiator or the propagating chain end, leading to premature termination.

Characterization of Polymerization Side Reactions

During the ring-opening polymerization of β-lactones, side reactions can occur, impacting the structure and properties of the final polymer. These reactions are particularly prevalent in anionic polymerization. One of the most common side reactions involves the abstraction of the acidic α-proton (at the C3 position) of the lactone monomer or the polymer chain by a basic initiator or the propagating carboxylate anion. researchgate.net

This proton abstraction can lead to the formation of unsaturated end groups, specifically a crotonate group, through an elimination reaction. researchgate.netnih.gov This process terminates the chain growth and introduces a different functionality into the polymer structure. The tendency for this side reaction to occur is highly dependent on the basicity of the initiator and the propagating species, as well as the reaction conditions such as solvent and temperature. researchgate.net

Reactivity of the Chloromethyl Functional Group

The chloromethyl group (-CH2Cl) on the 3-position of the oxetanone ring is a key feature of the molecule, providing a reactive site for further chemical modification. This group behaves as a primary alkyl halide, making it a highly reactive electrophilic center susceptible to nucleophilic attack. smolecule.com

Nucleophilic Substitution Reactions

The primary reaction pathway for the chloromethyl group is the bimolecular nucleophilic substitution (SN2) reaction. smolecule.com In this mechanism, a nucleophile attacks the electrophilic carbon atom of the chloromethyl group, displacing the chloride ion as a leaving group. Computational studies confirm that this substitution proceeds through a classical SN2 mechanism, characterized by a linear transition state. smolecule.com

A wide range of nucleophiles can be employed to modify the chloromethyl group, thereby introducing new functionalities. A prominent example is the reaction with sodium azide (B81097) (NaN3) to replace the chlorine atom with an azide group (-N3). mdpi.commdpi.comresearchgate.net This azidation reaction is a highly efficient way to introduce a versatile functional handle onto the polymer backbone. researchgate.net The resulting azide group can then participate in further reactions. Other nucleophiles, such as benzoate (B1203000) ions, have also been shown to react with similar chloromethyl-functionalized polymers. caltech.edu

Transformations Leading to Novel Chemical Scaffolds

The functional groups introduced via nucleophilic substitution on the chloromethyl side chain open up pathways to a diverse range of novel chemical scaffolds. The azide group, in particular, is extremely useful for creating new molecular architectures through "click chemistry."

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example. mdpi.com In this reaction, the polymer-bound azide group reacts with an alkyne-containing molecule in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. mdpi.com This highly efficient and specific reaction allows for the covalent attachment of various molecules, including bioactive compounds or other polymer chains, to the polyester (B1180765) backbone, creating complex and functional materials. mdpi.commdpi.com This transformation of a simple chloromethyl group into a triazole linkage exemplifies how the initial reactivity can be leveraged to build sophisticated and novel chemical scaffolds.

Other Significant Chemical Transformations of 2-Oxetanone, 3-(chloromethyl)-3-methyl-

Beyond its well-documented polymerization, 2-Oxetanone, 3-(chloromethyl)-3-methyl-, also known as α-chloromethyl-α-methyl-β-propiolactone (CMMPL), is a versatile bifunctional molecule capable of undergoing a variety of other significant chemical transformations. The inherent ring strain of the β-lactone and the reactivity of the primary chloride create a platform for diverse synthetic applications, including nucleophilic substitution, ring-opening reactions, and the synthesis of novel heterocyclic systems.

The dual reactivity of this compound allows for either sequential or, in some cases, concerted reactions at its two electrophilic centers: the carbonyl carbon of the lactone and the carbon atom of the chloromethyl group. The specific reaction pathway is often dictated by the nature of the nucleophile, the solvent, and the reaction conditions.

Nucleophilic Substitution at the Chloromethyl Group

The primary chloride of 2-Oxetanone, 3-(chloromethyl)-3-methyl- is susceptible to nucleophilic substitution, a common transformation for halogenoalkanes. This allows for the introduction of a wide range of functional groups at the C3 position while preserving the reactive β-lactone ring for subsequent transformations.

One of the most significant of these transformations is the reaction with azide ions, typically from sodium azide. This reaction proceeds via an SN2 mechanism to replace the chlorine atom, yielding 2-Oxetanone, 3-(azidomethyl)-3-methyl-. This azide derivative is a valuable energetic monomer and an important intermediate for further chemical modifications, such as "click" chemistry reactions. For instance, the analogous compound, 3-azidomethyl-3-methyloxetane, is synthesized in high yield from its corresponding tosylate, demonstrating the facility of this substitution.

Another key nucleophilic substitution is the reaction with cyanide ions, usually from potassium or sodium cyanide in an ethanolic solution. This reaction produces 2-Oxetanone, 3-(cyanomethyl)-3-methyl-, converting the chloromethyl group into a nitrile. This transformation is crucial as it extends the carbon chain and introduces a versatile nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a variety of derivatives, including novel amino acids. The general reaction of primary halogenoalkanes with cyanide is a well-established method for nitrile synthesis.

These reactions are summarized in the table below:

| Nucleophile | Reagent Example | Product | Significance |

| Azide | Sodium Azide (NaN₃) | 2-Oxetanone, 3-(azidomethyl)-3-methyl- | Energetic monomer, precursor for "click" chemistry |

| Cyanide | Potassium Cyanide (KCN) | 2-Oxetanone, 3-(cyanomethyl)-3-methyl- | Carbon chain extension, precursor for acids and amines |

Ring-Opening Reactions with Nucleophiles

The strained four-membered β-lactone ring is prone to opening upon attack by nucleophiles. This reaction can occur at either the carbonyl carbon (acyl-oxygen cleavage) or the β-carbon (alkyl-oxygen cleavage), depending on the reaction conditions (acidic, basic, or neutral) and the nucleophile.

For instance, the parent compound, β-propiolactone, readily reacts with a variety of nucleophiles, including amino acids. researchgate.netnih.govnih.gov Studies have shown that β-propiolactone can react with numerous amino acid residues, with high reactivity observed for cysteine, methionine, and histidine. nih.gov This suggests that 2-Oxetanone, 3-(chloromethyl)-3-methyl- can similarly react with the nucleophilic side chains of amino acids, leading to the formation of 3-(chloromethyl)-3-methyl-β-alanine derivatives. Such reactions are significant in the context of bioconjugation and the modification of peptides and proteins.

The general scheme for the reaction with an amino acid can be depicted as follows, where the amino group of the amino acid acts as the nucleophile, attacking the carbonyl carbon of the lactone:

R-NH₂ + 2-Oxetanone, 3-(chloromethyl)-3-methyl- → R-NH-C(O)-CH₂-C(CH₃)(CH₂Cl)-COOH

This reaction creates a new amide bond and a carboxylic acid, effectively coupling the amino acid to a functionalized carbon backbone. The presence of the chloromethyl group on the resulting molecule provides a handle for further synthetic modifications.

Synthesis of Novel Heterocyclic and Spirocyclic Compounds

The bifunctional nature of 2-Oxetanone, 3-(chloromethyl)-3-methyl- makes it an attractive starting material for the synthesis of more complex molecular architectures, including novel heterocyclic and spirocyclic compounds. Although specific examples starting directly from this lactone are not extensively documented in readily available literature, its structure lends itself to such transformations.

For example, reaction with a bifunctional nucleophile containing both an amine and a thiol or hydroxyl group could potentially lead to a cascade reaction. The initial nucleophilic attack could open the lactone ring, and the newly freed terminus could then undergo an intramolecular cyclization by displacing the chloride, forming a medium-sized heterocycle.

Furthermore, the synthesis of spirocyclic compounds is a significant area of medicinal chemistry. mdpi.comnih.gov While direct routes from 2-Oxetanone, 3-(chloromethyl)-3-methyl- are speculative without explicit literature, its potential as a building block for spiro-β-lactones or other spiro systems is considerable. For instance, a multi-step sequence could involve converting the chloromethyl group to a longer chain with a terminal nucleophile, which could then attack the lactone carbonyl to form a spirocyclic system.

The potential transformations of 2-Oxetanone, 3-(chloromethyl)-3-methyl- extend beyond simple polymerization, offering access to a variety of functionalized molecules and complex scaffolds relevant to materials science and medicinal chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The structure of 2-Oxetanone, 3-(chloromethyl)-3-methyl- (C₅H₇ClO₂) possesses four distinct sets of protons and five unique carbon atoms, which would lead to a corresponding number of signals in its ¹H and ¹³C NMR spectra, respectively.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is predicted to show four signals.

A singlet for the methyl group (–CH₃) protons. Since this group is attached to a quaternary carbon, there are no adjacent protons to cause spin-spin splitting. Its chemical shift is expected in the range of 1.2–1.6 ppm . libretexts.orgyoutube.com

A singlet for the chloromethyl group (–CH₂Cl) protons. Similar to the methyl group, these protons are adjacent to a quaternary carbon and will not be split. Due to the electron-withdrawing effect of the chlorine atom, this signal would appear downfield, likely between 3.5–4.0 ppm . libretexts.orgpdx.edu

Two distinct signals for the methylene (B1212753) protons (–OCH₂–) of the oxetanone ring. These two protons are diastereotopic due to the adjacent stereocenter (the quaternary carbon). They would appear as a pair of doublets , resulting from geminal coupling to each other. Their chemical shifts would be influenced by the adjacent oxygen and carbonyl group, placing them in the 4.0–5.0 ppm range. oregonstate.edu

Carbon-13 (¹³C) NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would display five distinct singlet signals. libretexts.orgudel.edu

The methyl carbon (–CH₃) would resonate at the highest field, typically in the 15–25 ppm region. compoundchem.com

The chloromethyl carbon (–CH₂Cl) would be shifted downfield by the chlorine atom, appearing around 40–50 ppm . compoundchem.com

The quaternary carbon (C–CH₃) would likely appear in the 35–50 ppm range. oregonstate.edu

The methylene carbon of the oxetane (B1205548) ring (–OCH₂–) would be significantly deshielded by the adjacent oxygen atom, with a predicted chemical shift of 65–80 ppm . bhu.ac.in

The carbonyl carbon (C=O) of the β-lactone would be the most deshielded, appearing furthest downfield in the spectrum, characteristically between 170–185 ppm . libretexts.orgbhu.ac.in

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 1.2–1.6 | Singlet | -CH₃ | 15–25 |

| -CH₂Cl | 3.5–4.0 | Singlet | -CH₂Cl | 40–50 |

| -OCH₂- | 4.0–5.0 | Pair of Doublets | Quaternary C | 35–50 |

| -OCH₂- | 65–80 | |||

| C=O | 170–185 |

To unambiguously assign these signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-Oxetanone, 3-(chloromethyl)-3-methyl-, the primary correlation observed would be between the two diastereotopic protons of the ring's methylene (–OCH₂–) group, confirming their geminal relationship. No other cross-peaks would be expected, consistent with the isolated nature of the other proton-containing groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. The HSQC spectrum would show correlations between the predicted ¹H and ¹³C signals: the methyl proton singlet would correlate with the highest-field carbon signal, the chloromethyl protons with their corresponding carbon, and the two methylene proton doublets would both correlate to the same downfield-shifted methylene carbon signal. mdpi.com This confirms the C-H connectivities within the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

The most prominent feature in the IR spectrum would be a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration . Due to the significant ring strain in the four-membered β-lactone ring, this band is expected at a characteristically high frequency, typically in the range of 1820–1850 cm⁻¹ . msu.edupg.edu.pl This high-frequency absorption is a hallmark of β-lactones and distinguishes them from less strained lactones (γ-lactones, ~1770 cm⁻¹) or acyclic esters (~1735-1750 cm⁻¹). researchgate.netspcmc.ac.in

Other expected vibrational bands include:

C–H stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups would appear in the 2850–3000 cm⁻¹ region. udel.edu

C–O stretching: Strong absorptions corresponding to the C–O single bond stretching of the ester linkage would be present in the 1050–1250 cm⁻¹ region. spcmc.ac.in

C–Cl stretching: A moderate to weak absorption for the C–Cl bond is expected in the fingerprint region, typically around 650–800 cm⁻¹ .

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| C–H Stretch (aliphatic) | 2850–3000 | Medium-Strong |

| C=O Stretch (β-lactone) | 1820–1850 | Very Strong |

| C–O Stretch (ester) | 1050–1250 | Strong |

| C–Cl Stretch | 650–800 | Medium-Weak |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information on the molecular weight and elemental composition of a compound and offers structural clues through the analysis of its fragmentation patterns.

The molecular formula of 2-Oxetanone, 3-(chloromethyl)-3-methyl- is C₅H₇ClO₂. The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺˙) peak. Due to the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance), the molecular ion region will exhibit a characteristic pattern: an M⁺˙ peak and an (M+2)⁺˙ peak with a relative intensity ratio of approximately 3:1. libretexts.orgchemdictionary.org For this compound (using ³⁵Cl), the molecular weight is 134.01 g/mol .

Key fragmentation pathways would likely include:

Loss of a chloromethyl radical (•CH₂Cl): Cleavage of the C-C bond could lead to the loss of •CH₂Cl (mass 49 for ³⁵Cl), resulting in a significant fragment ion at m/z 85 .

Decarbonylation: The loss of a neutral carbon monoxide (CO) molecule (mass 28) is a common fragmentation pathway for cyclic ketones and lactones, which could lead to a fragment ion. researchgate.net

Ring cleavage: The strained four-membered ring can undergo various ring-opening and fragmentation processes, characteristic of lactones. nih.govresearchgate.netnih.gov

| m/z Value | Identity | Notes |

|---|---|---|

| 134/136 | [M]⁺˙ | Molecular ion peak with ~3:1 isotope pattern. |

| 85 | [M - CH₂Cl]⁺ | Loss of the chloromethyl group. |

X-ray Crystallography for Precise Solid-State Structure Determination

Should 2-Oxetanone, 3-(chloromethyl)-3-methyl- be obtained as a crystalline solid of sufficient quality, single-crystal X-ray crystallography would provide the ultimate structural proof. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice with high resolution.

The resulting data would yield definitive information on:

Bond lengths and angles: Confirming the geometry of the strained oxetane ring and the substituents. acs.org

Conformation: The degree of puckering of the four-membered ring, which is often nearly planar in oxetanes but can be influenced by substituents. nih.gov

Intermolecular interactions: Revealing how the molecules pack in the solid state.

While no published crystal structure for this specific compound is currently available, X-ray diffraction remains the gold standard for unambiguous solid-state structural elucidation. researchgate.net

Computational Chemistry Investigations of 2 Oxetanone, 3 Chloromethyl 3 Methyl

Quantum Mechanical (QM) Studies (e.g., Density Functional Theory, Ab Initio Methods)

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental tools for modeling the behavior of 2-Oxetanone, 3-(chloromethyl)-3-methyl-. These first-principles approaches allow for the detailed examination of the molecule's properties without the need for empirical parameters, offering deep insights into its intrinsic nature.

Geometry Optimization and Conformational Analysis

The first step in a computational investigation is typically the determination of the molecule's most stable three-dimensional structure through geometry optimization. For 2-Oxetanone, 3-(chloromethyl)-3-methyl-, this process involves finding the lowest energy arrangement of its atoms. Due to the presence of a flexible chloromethyl group, the molecule can exist in various conformations. Conformational analysis systematically explores these different spatial arrangements to identify the most stable conformer(s).

Computational studies on related substituted β-lactones have employed methods like Møller-Plesset perturbation theory (MP2) and DFT to obtain optimized geometries. rsc.orgresearchgate.netnih.gov For 2-Oxetanone, 3-(chloromethyl)-3-methyl-, similar calculations would likely be performed using a basis set such as 6-31+G(d) or larger to accurately describe the electronic distribution, particularly around the electronegative chlorine and oxygen atoms. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometrical Parameters for 2-Oxetanone, 3-(chloromethyl)-3-methyl- (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP/6-31G*) |

|---|---|

| C=O Bond Length | ~1.20 Å |

| C-O (Ester) Bond Length | ~1.35 Å |

| C-C (Ring) Bond Lengths | ~1.55 Å |

| C-Cl Bond Length | ~1.78 Å |

| O-C-C=O Dihedral Angle | ~0° (planar ring) |

Note: These are hypothetical values for illustrative purposes, as specific computational results for this molecule were not found in the searched literature.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

Understanding the electronic structure of 2-Oxetanone, 3-(chloromethyl)-3-methyl- is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept here, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For this β-lactone, the HOMO is expected to be localized primarily on the oxygen atoms of the ester group, reflecting their lone pair electrons. The LUMO, conversely, is likely centered on the carbonyl carbon and the C-Cl bond, indicating these as the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally implying higher reactivity. Computational methods like DFT are well-suited for calculating and visualizing these orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for 2-Oxetanone, 3-(chloromethyl)-3-methyl- (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | +1.2 |

| HOMO-LUMO Gap | 8.7 |

Note: These are hypothetical values for illustrative purposes.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the entire course of a chemical reaction, identifying the most likely pathways and the structures of transient intermediates and transition states. For 2-Oxetanone, 3-(chloromethyl)-3-methyl-, a key reaction of interest is its ring-opening, which can be initiated by nucleophiles.

Theoretical modeling of such a reaction would involve mapping the potential energy surface as the nucleophile approaches and the β-lactone ring opens. This allows for the location of the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for determining the reaction's activation energy and, consequently, its rate. Studies on the ring closure to form β-lactones have successfully used computational methods to locate and analyze transition structures, providing a blueprint for how similar investigations could be applied to the ring-opening of 2-Oxetanone, 3-(chloromethyl)-3-methyl-. rsc.orgrsc.org

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for its identification and characterization. For 2-Oxetanone, 3-(chloromethyl)-3-methyl-, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in the interpretation of experimental data.

Calculations of NMR chemical shifts and coupling constants can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions can help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule. Similarly, the vibrational frequencies in an IR spectrum can be calculated. These computed frequencies correspond to the different vibrational modes of the molecule, such as the characteristic C=O stretch of the lactone ring. While unscaled theoretical frequencies often show systematic deviations from experimental values, scaling factors can be applied to improve their accuracy.

Table 3: Predicted Spectroscopic Data for 2-Oxetanone, 3-(chloromethyl)-3-methyl- (Illustrative)

| Spectroscopic Parameter | Predicted Value |

|---|---|

| 13C NMR Chemical Shift (C=O) | ~170 ppm |

| 1H NMR Chemical Shift (CH2Cl) | ~3.6 - 3.8 ppm |

| IR Stretching Frequency (C=O) | ~1820 cm-1 |

Note: These are hypothetical values for illustrative purposes.

Insights into Ring Strain and Reactivity through Computational Modeling

The four-membered ring of a β-lactone is inherently strained due to the deviation of its bond angles from the ideal tetrahedral or trigonal planar geometries. This ring strain is a major contributor to the reactivity of 2-Oxetanone, 3-(chloromethyl)-3-methyl-, making it susceptible to ring-opening reactions.

Computational modeling can quantify this ring strain energy. This is often done by comparing the energy of the cyclic molecule to that of a suitable acyclic reference compound through isodesmic or homodesmotic reactions. The calculated strain energy provides a quantitative measure of the driving force for ring-opening.

Furthermore, computational studies on the formation of β-lactones from substituted 2-chlorosuccinates have shown that the formation of the four-membered ring is energetically more favorable than the corresponding three-membered α-lactone, which is consistent with the known differences in ring-strain energy. rsc.org These studies also highlight the significant influence of substituents on the reactivity and stability of the lactone ring. For 2-Oxetanone, 3-(chloromethyl)-3-methyl-, the presence of the methyl and chloromethyl groups at the C3 position would be expected to influence the ring strain and the accessibility of the electrophilic sites to nucleophiles, factors that can be precisely evaluated through computational modeling.

Applications in Advanced Organic Synthesis and Polymer Science

2-Oxetanone, 3-(chloromethyl)-3-methyl- as a Strategic Building Block in Organic Synthesis

The unique structural features of 2-Oxetanone, 3-(chloromethyl)-3-methyl- position it as a valuable precursor for constructing complex molecular architectures. The inherent ring strain of the β-lactone facilitates reactions with a variety of nucleophiles, while the chloromethyl group serves as a handle for further functionalization.

Synthesis of Complex Heterocyclic Compounds

The electrophilic nature of the carbonyl carbon and the β-carbon of the lactone ring, combined with the leaving group potential of the chloromethyl moiety, enables the synthesis of various heterocyclic compounds. The general strategy involves a ring-opening reaction by a bidentate nucleophile, followed by an intramolecular cyclization.

For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of six-membered 1,2-diazinan-3-one (B3380450) or five-membered pyrazolidin-3-one (B1205042) rings. The initial nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon of the β-lactone leads to the opening of the ring, forming a hydrazide intermediate. This intermediate possesses a terminal reactive group that can then undergo an intramolecular nucleophilic substitution with the chloromethyl group to yield the final heterocyclic product. The regioselectivity of the cyclization can be influenced by reaction conditions and the substitution pattern of the hydrazine.

Similarly, other bidentate nucleophiles can be employed to generate a diverse range of heterocyclic systems.

Table 1: Potential Heterocyclic Scaffolds from 2-Oxetanone, 3-(chloromethyl)-3-methyl-

| Bidentate Nucleophile | Potential Heterocyclic Product | Ring Size |

|---|---|---|

| Hydrazine | Substituted Pyrazolidinone/Diazinanone | 5 or 6 |

| Hydroxylamine | Substituted Oxazolidinone/Oxazinanone | 5 or 6 |

| Amidines | Substituted Dihydropyrimidinone | 6 |

This reactivity makes 2-Oxetanone, 3-(chloromethyl)-3-methyl- a powerful tool for generating libraries of heterocyclic compounds for applications in medicinal chemistry and materials science. clockss.org

Intermediacy in the Chemical Synthesis of Structurally Diverse Molecules

2-Oxetanone, 3-(chloromethyl)-3-methyl- serves as a key intermediate in the synthesis of various high-value chemicals, including pharmaceuticals and agrochemicals. nih.govwustl.edu Its utility as a building block lies in its ability to introduce a quaternary carbon center substituted with both a methyl and a functionalizable chloromethyl group, along with a carboxylic acid derivative that is revealed upon ring-opening.

The ring-opening of the β-lactone can be achieved with a wide array of nucleophiles, such as alcohols, amines, and thiols, leading to the formation of β-substituted carboxylic acid derivatives. clockss.org The resulting product retains the chloromethyl group, which can then be subjected to further chemical transformations, such as substitution with azides, cyanides, or other nucleophiles, to build molecular complexity. This sequential reaction pathway allows for the controlled and predictable synthesis of structurally diverse molecules from a single, readily available precursor.

Development of Novel Polymeric Materials via Ring-Opening Polymerization

The high ring strain of the four-membered lactone ring makes 2-Oxetanone, 3-(chloromethyl)-3-methyl- an excellent monomer for ring-opening polymerization (ROP). This process allows for the synthesis of aliphatic polyesters with pendant chloromethyl groups, which are valuable for creating functional and reactive polymers.

Synthesis of Homopolymers with Controlled Architectures

The homopolymerization of 2-Oxetanone, 3-(chloromethyl)-3-methyl- (CMMPL) yields poly(α-chloromethyl-α-methyl-β-propiolactone) [P(CMMPL)], a functional polyester (B1180765). Due to the high ring strain, polymerization can be initiated by a variety of initiators, including nucleophiles (anionic ROP), electrophiles (cationic ROP), and organometallic compounds (coordination-insertion ROP).

Research has shown that anionic initiators like triethylamine (B128534) and pyridine (B92270) are effective even at room temperature, leading to high polymer yields. Organometallic catalysts, such as stannous octoate, and Lewis acids require higher temperatures. The resulting homopolymer, P(CMMPL), is a semi-crystalline material with a melting transition observed between 214°C and 250°C. It exhibits low solubility in most common organic solvents at room temperature, which is attributed to its high crystallinity (40-60%). The ability to form a highly crystalline, functional polyester makes this monomer promising for applications requiring thermal stability and chemical resistance.

Table 2: Initiators and Conditions for Homopolymerization of CMMPL

| Initiator | Type | Temperature (°C) | Polymer Yield (%) |

|---|---|---|---|

| Triethylamine (TEA) | Anionic | Room Temp | 95 |

| Pyridine | Anionic | Room Temp | 92 |

| Trifluoroacetic acid (TFAA) | Cationic (Lewis Acid) | 90 | 70 |

| Stannous octoate [Sn(Oct)₂] | Organometallic | 90 | 75 |

| Aluminum triisopropoxide [Al(OiPr)₃] | Organometallic | 90 | 80 |

Data sourced from a study on the polymerization of CMMPL.

Copolymerization Strategies for Tailored Material Properties

To tailor the properties of the resulting polyesters, 2-Oxetanone, 3-(chloromethyl)-3-methyl- can be copolymerized with other cyclic monomers. This strategy allows for the incorporation of functional pendant groups along a polyester backbone, which can significantly alter the material's characteristics. Potential comonomers include other lactones like ε-caprolactone (CL) and lactide (LA), which are widely used in biodegradable and biomedical materials.

The introduction of CMMPL units into a polyester chain, such as poly(ε-caprolactone), imparts reactive sites (the chloromethyl groups) along the otherwise non-functional backbone. These sites can be used for post-polymerization modification. For example, the chloromethyl groups can be converted into quaternary ammonium (B1175870) salts by reaction with a tertiary amine, a modification that can dramatically increase the hydrophilicity of the copolymer. This approach enables the creation of materials with tunable properties, such as solubility, degradability, and cell adhesion, making them suitable for a wide range of applications from drug delivery to tissue engineering.

Table 3: Potential Copolymerization Strategies and Their Effects

| Comonomer | Polymerization Type | Potential Property Modification |

|---|---|---|

| ε-Caprolactone (CL) | Ring-Opening Polymerization | Introduces reactive sites into a biodegradable PCL backbone; allows for tuning hydrophilicity and degradation rate. |

| Lactide (LA) | Ring-Opening Polymerization | Creates functionalized polylactide with sites for drug conjugation or surface modification. |

Formation of Cross-Linked Polymer Networks and Their Structural Characterization

The pendant chloromethyl groups on the P(CMMPL) homopolymer or its copolymers are ideal handles for creating cross-linked polymer networks. googleapis.com Cross-linking transforms a collection of individual polymer chains into a single, insoluble three-dimensional network, which significantly enhances mechanical strength, thermal stability, and chemical resistance. specialchem.com

A common strategy for cross-linking polymers with pendant chloromethyl groups is to react them with multifunctional nucleophiles. googleapis.com For example, a diamine, such as hexamethylenediamine, can react with the chloromethyl groups on two different polymer chains, forming a stable covalent bridge between them. By controlling the amount of cross-linking agent and the reaction conditions, the cross-link density can be precisely tuned, allowing for control over the final properties of the network, from soft gels to rigid thermosets.

The structural characterization of these networks involves a variety of techniques:

Gel Fraction and Swelling Studies: The extent of cross-linking can be quantified by measuring the insoluble fraction (gel fraction) of the polymer after the cross-linking reaction. Swelling studies, where the cross-linked material is immersed in a good solvent, can provide information about the cross-link density.

Spectroscopic Analysis: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the C-Cl bond and the appearance of new bonds corresponding to the cross-linker, confirming the reaction.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the glass transition temperature (Tg) and the thermal stability of the network, respectively. Typically, cross-linking increases both the Tg and the decomposition temperature.

Mechanical Testing: Dynamic Mechanical Analysis (DMA) or tensile testing can be used to measure the mechanical properties of the network, such as its modulus, strength, and elasticity, which are directly related to the cross-link density.

Strategies for Modulating Polymeric Material Characteristics through Monomer and Polymer Design

The intrinsic properties of poly(3-(chloromethyl)-3-methyl-2-oxetanone), derived from the ring-opening polymerization of 2-Oxetanone, 3-(chloromethyl)-3-methyl-, present a unique set of characteristics that often require modulation for practical applications in advanced organic synthesis and polymer science. The homopolymer, poly(α-chloromethyl-α-methyl-β-propiolactone) or P(CMMPL), is characterized by its high crystallinity, typically ranging from 40% to 60%, and its insolubility in most common organic solvents at room temperature. These properties, while potentially advantageous for certain applications requiring high thermal stability and solvent resistance, can also limit its processability and broader utility. Therefore, strategic modifications at both the monomer and polymer level are crucial to tailor the material's characteristics to meet specific performance requirements.

The primary strategies for modulating the properties of polymers derived from 3-(chloromethyl)-3-methyl-2-oxetanone revolve around two key approaches: copolymerization and post-polymerization modification. The design of the monomer itself, containing a reactive chloromethyl pendant group, is a deliberate choice to facilitate these modifications.

Monomer Design: Incorporating a Reactive Handle

The synthesis of 3-(chloromethyl)-3-methyl-2-oxetanone provides a monomer with a strained four-membered β-lactone ring, which is susceptible to ring-opening polymerization, and a pendant chloromethyl group. This chloromethyl group is a key feature of the monomer's design, serving as a latent reactive site. Unlike functional groups such as carboxyl or amino groups that may require protection before polymerization and subsequent deprotection, the chloromethyl group is stable under various polymerization conditions. This allows for the direct synthesis of a functionalized polymer backbone that is amenable to further chemical transformation.

The homopolymer, P(CMMPL), exhibits a high melting transition, with endothermic peaks observed in the range of 214°C to 250°C, a reflection of its crystalline nature. This high crystallinity is a direct consequence of the regular polymer chain structure. To overcome the limitations imposed by this high crystallinity and poor solubility, monomer design extends to the conception of copolymers.

Copolymerization: Disrupting Crystallinity and Tailoring Properties

A primary strategy to alter the physical properties of P(CMMPL) is through copolymerization with other cyclic monomers. By incorporating different monomer units into the polymer chain, the regularity of the structure is disrupted, which in turn reduces the degree of crystallinity. This approach can lead to materials with improved solubility, lower melting points, and enhanced flexibility, making them more processable and suitable for a wider range of applications.

The selection of a comonomer is critical in dicting the final properties of the copolymer. For instance, copolymerization of 3-(chloromethyl)-3-methyl-2-oxetanone with comonomers known to produce amorphous or semi-crystalline polymers with lower glass transition temperatures can effectively tailor the thermal and mechanical properties of the resulting material. Studies on copolyesters derived from various substituted and non-substituted lactones have demonstrated that the incorporation of monomers with alkyl branches can significantly reduce or eliminate crystallinity, resulting in fully amorphous materials. rsc.org This principle is directly applicable to copolymers of 3-(chloromethyl)-3-methyl-2-oxetanone.

Potential comonomers for this purpose include ε-caprolactone (CL), lactide (LA), and glycolide (B1360168) (GL). Copolymerization with these monomers would introduce different repeating units, thereby interrupting the crystalline packing of the P(CMMPL) segments. The molar ratio of the comonomers would be a key parameter to control the extent of this disruption and, consequently, the final thermal and mechanical properties of the copolymer. For example, a higher incorporation of a comonomer that forms an amorphous homopolymer would be expected to lead to a copolymer with a lower degree of crystallinity and improved solubility. This strategy allows for the creation of a spectrum of materials with properties tunable between those of the respective homopolymers.

| Copolymer System | Anticipated Effect on P(CMMPL) Properties | Controlling Parameters |

|---|---|---|

| P(CMMPL-co-ε-caprolactone) | Reduced crystallinity, increased flexibility and solubility, lower melting point. | Monomer feed ratio, catalyst selection, polymerization conditions. |

| P(CMMPL-co-lactide) | Modified thermal properties, altered degradation rate, potential for enhanced biocompatibility. | Monomer feed ratio, stereochemistry of lactide (L, D, or DL). |

| P(CMMPL-co-glycolide) | Increased hydrophilicity and degradation rate compared to P(CMMPL). | Monomer feed ratio, sequence distribution. |

Post-Polymerization Modification: Leveraging the Pendant Chloromethyl Group

The presence of the chloromethyl group on each repeating unit of the polymer backbone is the cornerstone of post-polymerization modification strategies. This reactive "handle" allows for the chemical transformation of the pre-formed polymer, enabling the introduction of a wide array of functional groups and the subsequent tailoring of the material's properties without altering the polyester backbone. This approach is particularly advantageous as it allows for the synthesis of a single parent polymer which can then be diversified into a library of functional materials.

A significant advantage of this strategy is the ability to introduce functionalities that might not be stable under the conditions of the initial ring-opening polymerization. The conversion of the pendant chloromethyl groups can lead to profound changes in the polymer's characteristics. For example, preliminary studies have shown that these groups can be readily converted to quaternary ammonium salts by reaction with a tertiary amine. This modification dramatically increases the hydrophilicity of the polymer, transforming it from a highly insoluble material into one with improved water affinity.

The versatility of the chloromethyl group allows for a wide range of nucleophilic substitution reactions. This opens up possibilities for grafting various side chains onto the polymer backbone, leading to materials with tailored properties for specific applications.

| Modification Reaction | Reagent | Resulting Functional Group | Impact on Polymer Properties |

|---|---|---|---|

| Quaternization | Tertiary amines (e.g., Trimethylamine) | Quaternary ammonium salt | Increased hydrophilicity, potential for antimicrobial activity. |

| Azidation | Sodium azide (B81097) | Azide | Introduction of a "clickable" handle for further modification via azide-alkyne cycloaddition. |

| Etherification | Alkoxides or phenoxides | Ether | Modification of polarity, solubility, and thermal properties. |

| Thioetherification | Thiolates | Thioether | Introduction of sulfur-containing moieties, potential for altering refractive index or metal coordination. |

| Esterification | Carboxylate salts | Ester | Introduction of biodegradable linkages, tuning of hydrophilicity. |

By combining these strategies—thoughtful monomer design, controlled copolymerization, and versatile post-polymerization modification—a wide range of polymeric materials based on 3-(chloromethyl)-3-methyl-2-oxetanone can be developed. These approaches allow for precise control over key material characteristics such as crystallinity, solubility, thermal stability, and functionality, thereby expanding the potential applications of this class of polyesters in advanced materials science.

Future Research Directions and Emerging Trends

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on environmental stewardship is driving research away from traditional synthetic routes towards greener and more sustainable alternatives. For 2-Oxetanone, 3-(chloromethyl)-3-methyl-, future efforts will likely concentrate on minimizing hazardous reagents, reducing energy consumption, and utilizing renewable resources.

Biocatalysis: One of the most promising green approaches is the use of enzymes as catalysts. Biocatalytic routes, such as those employing lipases or engineered Baeyer-Villiger monooxygenases, offer high selectivity under mild reaction conditions, potentially reducing the formation of byproducts and simplifying purification processes. Research into engineered 'carbene transferases' also presents a novel C-C bond-forming strategy for lactone synthesis that is a departure from nature's typical C-O bond disconnection approach. nih.gov The development of robust enzymes capable of tolerating the specific substrate and producing the target β-lactone with high efficiency is a significant area for future investigation.

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative, avoiding concerns about toxic metal contamination in the final products. Cinchona alkaloid-catalyzed cycloadditions between ketenes and aldehydes are a known method for β-lactone synthesis. nih.gov Future work will likely focus on developing more efficient and recyclable organocatalysts for the synthesis of 2-Oxetanone, 3-(chloromethyl)-3-methyl-, potentially through flow chemistry systems.

Renewable Feedstocks: A long-term goal is the development of synthetic pathways that begin with renewable feedstocks. This could involve the biocatalytic conversion of biomass-derived precursors into intermediates that can then be chemically transformed into the target β-lactone. For instance, processes are being explored for producing cyclic carbonates, another class of valuable chemicals, from CO2 and epoxides derived from renewable sources, highlighting a potential strategic direction.

| Methodology | Key Advantages | Future Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced waste. | Enzyme discovery and engineering for substrate specificity and stability. |

| Organocatalysis | Metal-free, lower toxicity, potential for recyclability. | Development of highly efficient, robust, and recyclable catalysts. |

| Renewable Feedstocks | Sustainability, reduced carbon footprint. | Establishing synthetic routes from biomass-derived platform chemicals. |

Development of Novel Catalytic Systems for Enhanced Polymerization Control

The ring-opening polymerization (ROP) of 2-Oxetanone, 3-(chloromethyl)-3-methyl- yields a polyester (B1180765) with a pendant chloromethyl group, which is a versatile handle for post-polymerization modification. Future research will focus on developing novel catalytic systems that offer precise control over the polymerization process, enabling the synthesis of polymers with tailored architectures and properties.

The kinetics of ROP are highly dependent on the catalyst and the lactone's ring size. researchgate.netacs.org Organocatalysts are increasingly being explored for the ROP of lactones due to their numerous advantages. rsc.org For instance, visible light-mediated ROP using excited state acidity of certain molecules offers a metal-free approach with temporal control. rsc.org

Key areas of development include:

Stereoselective Catalysts: Catalysts that can control the stereochemistry of the polymer backbone during ROP are highly sought after for creating materials with unique crystalline and physical properties.

Living/Controlled Polymerization Systems: Catalysts that promote a living or controlled polymerization will allow for the synthesis of well-defined block copolymers and other complex architectures. Aluminum salen complexes have shown promise in this area for other lactones. acs.org

Switchable Catalysts: Catalysts whose activity can be turned "on" and "off" by an external stimulus (e.g., light, temperature, or a chemical agent) would provide unprecedented temporal control over the polymerization process.

Exploration of Unprecedented Reactivity Pathways and Derivatives

The unique structure of 2-Oxetanone, 3-(chloromethyl)-3-methyl-, combining a strained β-lactone ring and a reactive chloromethyl side group, offers significant opportunities for exploring novel chemical transformations.

Ring-Opening Reactions: Beyond polymerization, the selective ring-opening of the β-lactone with various nucleophiles can lead to a diverse range of valuable small molecules that are otherwise difficult to synthesize. acs.org The development of catalytic systems that can control the regioselectivity of the ring-opening is a key challenge.

Post-Polymerization Modification: The pendant chloromethyl group on the resulting polymer, poly[3-(chloromethyl)-3-methyloxetan-2-one], is a key feature. This reactive site allows for a wide array of post-polymerization modifications. Future research will undoubtedly explore grafting various functional moieties onto the polymer backbone via nucleophilic substitution of the chloride. This could include:

Attaching bioactive molecules for biomedical applications.

Introducing charged groups to create ion-conducting polymers.

Grafting other polymer chains to produce complex brush or graft copolymers.

The chemical stability of the chloromethyl group is a factor to consider, as related compounds can undergo degradation. nih.gov This reactivity, however, is precisely what makes it a valuable functional handle for creating new materials.

Advancements in In-Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic and polymerization processes. The use of in-situ spectroscopic techniques allows for real-time monitoring of reactions as they occur, providing invaluable data without the need for quenching and sampling. spectroscopyonline.com

Future research will increasingly employ techniques such as:

In-situ Raman and Infrared (IR) Spectroscopy: These methods can track the concentration of the monomer, polymer, and any intermediates in real-time by monitoring characteristic vibrational bands. researchgate.netnih.gov This data is essential for determining reaction kinetics and optimizing process parameters. Recent developments using quantum cascade lasers have drastically improved the speed and resolution of mid-infrared spectroscopic ellipsometry, making it a powerful tool for monitoring dynamic processes in polymers. mdpi.com

In-situ NMR Spectroscopy: For reactions in solution, NMR can provide detailed structural information about the species present in the reaction mixture, helping to elucidate reaction mechanisms.

By applying these techniques to the synthesis and polymerization of 2-Oxetanone, 3-(chloromethyl)-3-methyl-, researchers can gain a more complete picture of the reaction dynamics, leading to improved control and efficiency.

Synergistic Approaches Combining Computational and Experimental Research